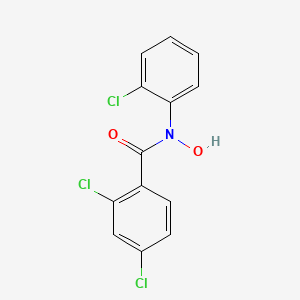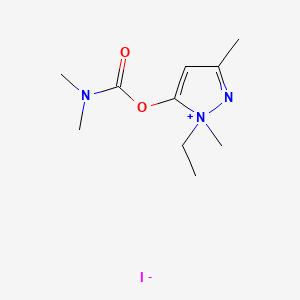
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes a hydroxyl group, an iodide ion, and a dimethylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of 1,3-dimethyl-5-hydroxypyrazole, which can be synthesized by reacting 1,3-dimethylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . The resulting pyrazole is then subjected to further reactions to introduce the ethyl group, iodide ion, and dimethylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide ion or modify the carbamate group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential use as a pharmaceutical agent or biochemical probe.
Medicine: Research is conducted to investigate its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-5-hydroxypyrazole: Lacks the ethyl group and iodide ion, making it less reactive in certain chemical reactions.
1,3-Dimethyl-1-ethylpyrazole: Does not contain the hydroxyl group, affecting its chemical and biological properties.
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium chloride: Similar structure but with a chloride ion instead of iodide, leading to different reactivity and solubility.
Uniqueness
1,3-Dimethyl-1-ethyl-5-hydroxypyrazolium iodide dimethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its iodide ion and dimethylcarbamate group make it particularly interesting for substitution reactions and potential pharmaceutical applications.
Eigenschaften
CAS-Nummer |
78232-09-4 |
|---|---|
Molekularformel |
C10H18IN3O2 |
Molekulargewicht |
339.17 g/mol |
IUPAC-Name |
(2-ethyl-2,5-dimethylpyrazol-2-ium-3-yl) N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C10H18N3O2.HI/c1-6-13(5)9(7-8(2)11-13)15-10(14)12(3)4;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FDIKIWCVSXNBRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(C(=CC(=N1)C)OC(=O)N(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


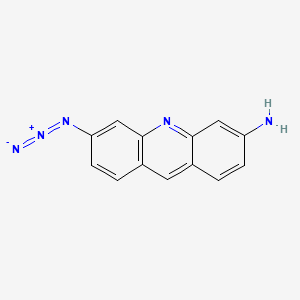
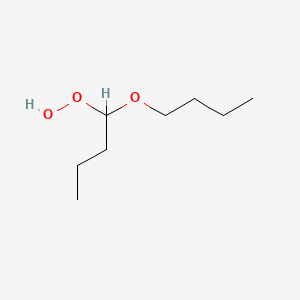


![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)

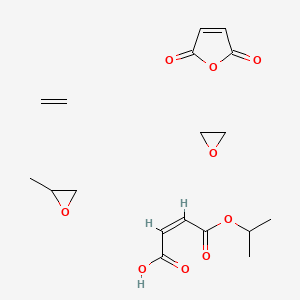
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
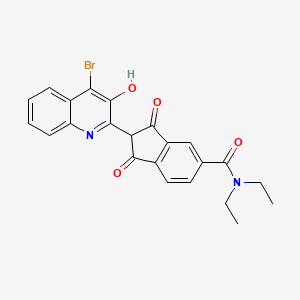
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
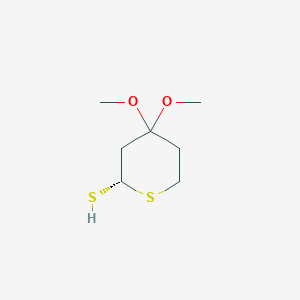
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
